Forphenicine
Overview
Description
Forphenicine is a bacterial metabolite found in S. fulvoviridis and is known to inhibit alkaline phosphatase . It has been observed to inhibit the growth of HL-60 leukemia cells when used at a concentration of 10 µM . This compound has also been found to increase survival in a guinea pig model of experimental autoimmune encephalomyelitis (EAE) .
Synthesis Analysis
This compound was synthesized from dimethyl hydroxyterephthalate or DL-2-(3-hydroxyphenyl)glycine . It was prepared from L-forphenicinol by oxidation, thus establishing the configuration of this compound to be L .Molecular Structure Analysis
The molecular formula of this compound is C9H9NO4 . The formal name is αS-amino-4-formyl-3-hydroxy-benzeneacetic acid .Scientific Research Applications
Immunological Effects
Forphenicine, and its derivative forphenicinol, have been studied for their effects on the immune system. Forphenicinol was found to enhance delayed-type hypersensitivity in mice and restore normal immune response in immuno-suppressed mice. It did not augment antibody formation but did stimulate phagocytosis by peritoneal macrophages and increased the production of colony-forming unit-granulocytes (CFU-G) in the presence of colony-stimulating factor. This suggests forphenicinol's potential as an immunomodifier (Ishizuka, Ishizeki, Masuda, Momose, Aoyagi, Takeuchi, Umezawa, 1982).
Impact on T and B Lymphocytes
A single dose of forphenicinol administered to patients showed a significant restoration of the normal proportion of T and B lymphocytes. This effect was particularly notable in individuals with 'low'-T and/or 'high'-B levels before drug administration, indicating its potential in modulating lymphocyte levels (Kumano, Nakai, Ishikawa, Koinumaru, Suzuki, Oizumi, Konno, 1985).
Resistance to Infection
Forphenicinol has been studied for its role in increasing resistance to Pseudomonas aeruginosa infections in mice. The study showed that forphenicinol enhanced the survival rate in mice infected with Pseudomonas, suggesting its potential application in increasing resistance to certain bacterial infections (Ishibashi, Harada, Takamoto, Shinoda, 1985).
Antitumor Effects
The combination of forphenicinol with chemotherapy agents like cyclophosphamide showed a synergistic effect in treating cancer. Forphenicinol alone also inhibited the growth of various tumors in mice, indicating its potential as a low-toxicity option for cancer treatment (Nitta, Tanaka, Takeuchi, 1985).
Safety and Hazards
properties
IUPAC Name |
2-amino-2-(4-formyl-3-hydroxyphenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c10-8(9(13)14)5-1-2-6(4-11)7(12)3-5/h1-4,8,12H,10H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWSKDGPKFCWPOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C(=O)O)N)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00973366 | |
Record name | Amino(4-formyl-3-hydroxyphenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00973366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
57784-96-0 | |
Record name | Forphenicine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057784960 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amino(4-formyl-3-hydroxyphenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00973366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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